molecular formula C10H18N2 B1521440 1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile CAS No. 804433-45-2

1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile

Cat. No.: B1521440
CAS No.: 804433-45-2
M. Wt: 166.26 g/mol
InChI Key: KZVYXXOSVVUBBF-UHFFFAOYSA-N
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Description

1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring substituted with an amino group, a propan-2-yl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclohexane ring, which undergoes nitrile formation through a reaction with cyanogen bromide. The introduction of the amino group can be achieved via reductive amination, where an appropriate amine reacts with the nitrile group under reducing conditions. The propan-2-yl group is usually introduced through alkylation reactions using isopropyl halides in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Nitrocyclohexane derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: N-alkyl or N-acyl cyclohexane derivatives.

Scientific Research Applications

1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a building block in the design of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.

Comparison with Similar Compounds

  • 1-Amino-4-(methyl)cyclohexane-1-carbonitrile
  • 1-Amino-4-(ethyl)cyclohexane-1-carbonitrile
  • 1-Amino-4-(tert-butyl)cyclohexane-1-carbonitrile

Comparison: 1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with other molecules compared to its methyl, ethyl, or tert-butyl analogs. The propan-2-yl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-amino-4-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h8-9H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVYXXOSVVUBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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